Methyl 2-[acetyl(phenyl)amino]benzoate
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Overview
Description
Methyl 2-[acetyl(phenyl)amino]benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester, with an acetyl(phenyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate. This process typically uses methyl iodide in the presence of a base such as potassium carbonate.
Esterification of N-Methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 2-[acetyl(phenyl)amino]benzoate often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: The aromatic ring in methyl 2-[acetyl(phenyl)amino]benzoate can undergo electrophilic aromatic substitution reactions.
Aminolysis: The ester can react with ammonia or primary/secondary amines to form amides.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfuric acid or oleum.
Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Aminolysis: Ammonia or amines in the presence of a base.
Major Products:
Nitration: Methyl 3-nitrobenzoate.
Hydrolysis: Benzoic acid and methanol.
Aminolysis: Corresponding amides.
Scientific Research Applications
Methyl 2-[acetyl(phenyl)amino]benzoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of methyl 2-[acetyl(phenyl)amino]benzoate involves its interaction with specific molecular targets. The acetyl(phenyl)amino group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Methyl Benzoate: Similar in structure but lacks the acetyl(phenyl)amino group.
Methyl 2-(methylamino)benzoate: Similar but has a methylamino group instead of acetyl(phenyl)amino.
Phenylacetone: Related compound with a phenyl group but different functional groups.
Uniqueness: Methyl 2-[acetyl(phenyl)amino]benzoate is unique due to the presence of both an ester and an acetyl(phenyl)amino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in synthesis and medicinal chemistry.
Properties
CAS No. |
61573-21-5 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 2-(N-acetylanilino)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20-2/h3-11H,1-2H3 |
InChI Key |
YZAVDZANCDOMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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